molecular formula C15H9Cl2F3N2O3 B2402627 {[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 438592-37-1

{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2402627
CAS No.: 438592-37-1
M. Wt: 393.14
InChI Key: XWFREXDQYTWTPV-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a phenyl ring and a pyridine ring, both substituted with a chloro and a trifluoromethyl group . The carbamoyl group links these two rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar groups often involve reactions like Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of this compound likely involves a phenyl ring and a pyridine ring connected by a carbamoyl group, with chloro and trifluoromethyl substituents on the rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo various reactions. For example, the trifluoromethyl group can participate in various reactions, including free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Properties

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N2O3/c16-10-4-3-8(15(18,19)20)6-11(10)22-12(23)7-25-14(24)9-2-1-5-21-13(9)17/h1-6H,7H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFREXDQYTWTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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